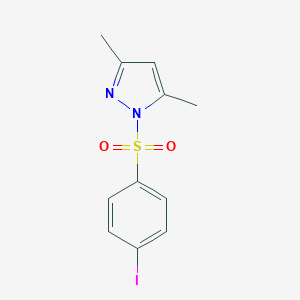
1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a bromo-substituted phenyl ring and a sulfonyl group attached to a pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylbenzenesulfonyl chloride and 3,5-dimethylpyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2,5-dimethylbenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpyrazole in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
Análisis De Reacciones Químicas
1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using reagents like lithium aluminum hydride or hydrogen peroxide, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Medicine: It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The bromo group may also participate in halogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole can be compared with other sulfonyl pyrazoles, such as:
1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with a chloro group instead of a bromo group.
1-(4-Methyl-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with a methyl group instead of a bromo group.
1-(4-Fluoro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with a fluoro group instead of a bromo group.
The uniqueness of this compound lies in the presence of the bromo group, which can participate in unique interactions and reactions compared to other halogen or alkyl-substituted analogs.
Propiedades
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-8-6-13(9(2)5-12(8)14)19(17,18)16-11(4)7-10(3)15-16/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQUMGPZAQIIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
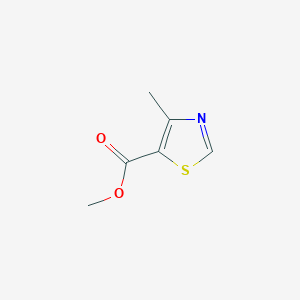




![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
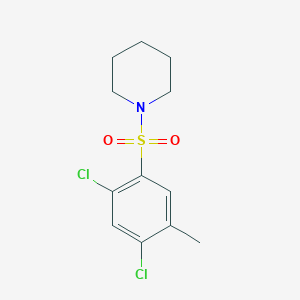

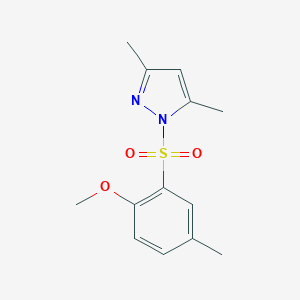

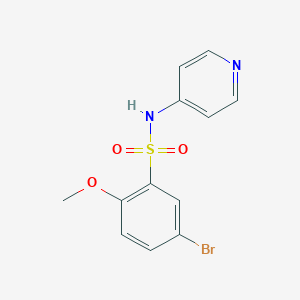
![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)
